molecular formula C9H11FO3 B8521761 4-Fluoro-3-(methoxymethoxy)benzyl alcohol

4-Fluoro-3-(methoxymethoxy)benzyl alcohol

Cat. No. B8521761
M. Wt: 186.18 g/mol
InChI Key: BJDMVCHNNQDRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(methoxymethoxy)benzyl alcohol is a useful research compound. Its molecular formula is C9H11FO3 and its molecular weight is 186.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-3-(methoxymethoxy)benzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(methoxymethoxy)benzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Fluoro-3-(methoxymethoxy)benzyl alcohol

Molecular Formula

C9H11FO3

Molecular Weight

186.18 g/mol

IUPAC Name

[4-fluoro-3-(methoxymethoxy)phenyl]methanol

InChI

InChI=1S/C9H11FO3/c1-12-6-13-9-4-7(5-11)2-3-8(9)10/h2-4,11H,5-6H2,1H3

InChI Key

BJDMVCHNNQDRDL-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1)CO)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (1.07 mL) and methoxymethyl chloride (2.24 mL) were added to tetrahydrofuran (10 mL) solution of 4-fluoro-3-hydroxybenzoic acid (1.0 g), and stirred at 0° C. for 2 hours. Ethyl acetate was added to the reaction liquid which then was washed with water and saturated brine, dried over anhydrous magnesium sulfate, the solvent therein was concentrated under reduced pressure and the residue was dissolved in tetrahydrofuran (20 mL). Lithiumaluminium hydride (360 mg) was added, stirred at 0° C. for an hour, ethyl acetate was added and the insoluble matter was removed, followed by washing with saturated brine and drying over anhydrous magnesium sulfate. Concentrating the solvent under reduced pressure, the title compound (1.14 g, 94%) was obtained.
Quantity
1.07 mL
Type
reactant
Reaction Step One
Quantity
2.24 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

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